molecular formula C17H23N3O3S B2827097 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide CAS No. 2034513-98-7

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide

Cat. No.: B2827097
CAS No.: 2034513-98-7
M. Wt: 349.45
InChI Key: OPSBZLTUKNFUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a thiomorpholinoethyl-furan substituent.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-15(13(2)23-19-12)9-17(21)18-10-16(14-3-6-22-11-14)20-4-7-24-8-5-20/h3,6,11,16H,4-5,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSBZLTUKNFUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Quinazoline-Based Acetamides (e.g., IPPQ)

A key analog, 2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide (IPPQ), shares the 3,5-dimethylisoxazolyl-acetamide backbone but replaces the furan-thiomorpholinoethyl group with a quinazoline-phenylpropylamine moiety. IPPQ was identified as a modulator of the CaVα-β protein interaction, a critical target in calcium channel regulation .

Feature Target Compound IPPQ
Core Structure 3,5-Dimethylisoxazole + acetamide 3,5-Dimethylisoxazole + acetamide
Substituent Furan-3-yl + thiomorpholinoethyl Quinazoline + phenylpropylamine
Biological Target Unspecified (structural analogy suggests CaVα-β) CaVα-β interaction (explicitly studied)
Functional Role Hypothesized as CaVα-β antagonist Confirmed CaVα-β antagonist

Key Insight: The thiomorpholinoethyl group in the target compound may enhance solubility or binding kinetics compared to IPPQ’s hydrophobic quinazoline-phenylpropylamine chain, though direct evidence is lacking .

Comparison with Benzothiazole-Acetamide Derivatives

Benzothiazole-based acetamides (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ) exhibit anti-inflammatory, analgesic, and antibacterial activities . While structurally distinct, the thiazole and acetamide motifs align with the heterocyclic-acetamide framework of the target compound.

Feature Target Compound Benzothiazole Derivatives
Heterocyclic Core Isoxazole Benzothiazole
Bioactivity Unreported Anti-inflammatory, analgesic, antibacterial
Substituent Flexibility Fixed furan-thiomorpholinoethyl Variable indolinone/spiro-thiazolidine

Key Insight: The furan-thiomorpholinoethyl group may confer unique selectivity compared to benzothiazole derivatives, though this requires experimental validation .

Comparison with Patent-Protected Acetamides

Patented analogs, such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, prioritize quinoline and piperidine substituents for kinase inhibition or anticancer activity . The target compound’s furan and thiomorpholine groups diverge, suggesting distinct target pathways.

Feature Target Compound Patent Analog (e.g., EP3348550A1)
Aromatic System Furan + isoxazole Quinoline + tetrahydrofuran
Pharmacological Focus Unspecified Kinase inhibition, anticancer
Structural Complexity Moderate (heterocyclic fusion) High (polycyclic framework)

Key Insight : The target compound’s simpler heterocyclic system may reduce off-target effects compared to highly substituted patent analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.